N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide are bacterial and cancerous cells . The compound has been synthesized to combat the antimicrobial and anticancer drug resistance by these pathogens and cancerous cells .
Mode of Action
This compound: interacts with its targets by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), indicating a strong interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by This compound involve the disruption of lipid biosynthesis in bacterial cells . This disruption leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of This compound The compound has shown promising adme (absorption, distribution, metabolism, and excretion) properties in molecular docking studies .
Result of Action
The result of the action of This compound is the inhibition of bacterial growth and proliferation . In addition, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative strains . It has also demonstrated significant antifungal activity .
Biochemical Analysis
Biochemical Properties
The compound N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . It has also shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7)
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently being studied. Preliminary results suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have been carried out to study the binding mode of this compound with receptors . These studies suggest that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenylamine reacts with the thiazole intermediate.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the cyclopropanecarboxamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of the cyclopropanecarboxamide.
Uniqueness
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNODWEVTYSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.